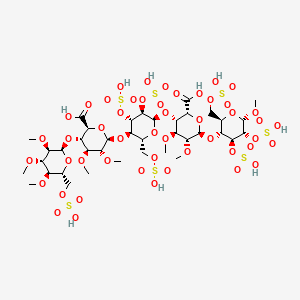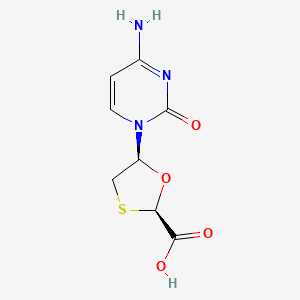
cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
Overview
Description
The compound “4-amino-2-oxo-1,2-dihydro-pyrimidine-5-carboxylic acid” might be related to your query . It has the empirical formula C5H5N3O3 and a molecular weight of 155.11 .
Molecular Structure Analysis
The SMILES string for this compound is NC1=NC(=O)NC=C1C(O)=O . This provides a textual representation of the compound’s structure .Scientific Research Applications
Biological Activity and Chemical Properties
Conjugated linoleic acid (CLA), with isomers such as cis-9,trans-11 and trans-10,cis-12, has been shown to have multiple physiological effects, including the modulation of lipid metabolism and inhibition of carcinogenesis. These effects are due to the isomers' interactions with adipocytes and liver cells, highlighting the importance of understanding the chemical properties and biological activities of specific isomers in scientific research (Pariza, Park, & Cook, 2001).
Metathesis Reactions in Synthesis
Metathesis reactions, including ring-closing (RCM), cross metathesis (CM), and ring-opening (ROM), are critical in synthesizing and transforming functionalized β-amino acid derivatives. These reactions facilitate access to a diverse range of molecular entities, showcasing the importance of chemical reactions in developing compounds with potential therapeutic applications (Kiss, Kardos, Vass, & Fülöp, 2018).
Conjugated Linoleic Acid and Health Benefits
CLA's role as a functional food ingredient underlines the potential health benefits, such as anticancer properties, modulation of immune responses, and impacts on body composition. Clinical trials and research into CLA's mechanisms of action, including its effects on glucose homeostasis and oxidative stress, illustrate the compound's complex interactions with biological systems and the need for a nuanced understanding of its isomers (Jun Ho Kim et al., 2016).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) is an example of a biologically active compound with a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. Its ability to modulate lipid and glucose metabolism highlights the significance of researching naturally occurring compounds and their derivatives for potential health benefits and therapeutic applications (Naveed et al., 2018).
Muconic Acid as a Platform Chemical
Muconic acid, with its isomeric forms, serves as a starting material for synthesizing value-added products and specialty polymers. The review of its production, synthesis routes, and valorization into chemicals and polymers exemplifies the importance of chemical research in developing sustainable and biobased economy solutions (Khalil et al., 2020).
Mechanism of Action
Target of Action
Lamivudine Acid, also known as SGC57V0D26, (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid, cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, or Lamivudine impurity A RS, primarily targets two key enzymes: HIV reverse transcriptase and hepatitis B virus polymerase . These enzymes are crucial for the replication of Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV), respectively .
Mode of Action
Lamivudine Acid interacts with its targets by being phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This metabolite then competes with cytosine triphosphate for incorporation into the developing viral DNA strand . By incorporating into viral DNA, lamivudine metabolites competitively inhibit the activity of the HIV reverse transcriptase enzyme and act as a chain terminator of DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Lamivudine Acid is the viral DNA synthesis pathway . By inhibiting the HIV reverse transcriptase and hepatitis B virus polymerase, Lamivudine Acid disrupts the synthesis of viral DNA, thereby preventing the replication of the virus .
Pharmacokinetics
Lamivudine Acid is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults and 68% in children . Lamivudine Acid is widely distributed into total body fluid . About 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of Lamivudine Acid is approximately 5 to 7 hours .
Result of Action
The molecular and cellular effects of Lamivudine Acid’s action result in the termination of the viral DNA chain and cessation of viral DNA replication . This leads to a decrease in the viral load and an increase in the number of healthy immune cells, thereby improving the immune response to infections .
Action Environment
The action, efficacy, and stability of Lamivudine Acid can be influenced by various environmental factors. Furthermore, it is safe for people over three months of age and can be used during pregnancy , suggesting that it has a wide range of applicability across different physiological states. The dose needs to be reduced in patients with renal insufficiency, as lamivudine acid is primarily eliminated through the kidneys .
Biochemical Analysis
Biochemical Properties
Lamivudine Acid is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase .
Cellular Effects
Lamivudine Acid exhibits tissue toxicity leading to peripheral neuropathy and parkinsonism .
Molecular Mechanism
Lamivudine Acid exerts its effects at the molecular level through its active metabolite, lamivudine triphosphate (L-TP). This metabolite is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .
Temporal Effects in Laboratory Settings
In a study conducted on rats, Lamivudine Acid produced significant increases in the activities of serum Alanine and Aspartate Aminotransferases (ALT and AST), Quinine Oxidase (QO), and γ–GlutamylTransferase(GGT) over a period of 45 days .
Dosage Effects in Animal Models
In the same study, rats treated with different dosages of Lamivudine Acid (4 mg/kg, 20 mg/kg, 100 mg/kg, and 500 mg/kg) showed varying effects. The highest dosage (500 mg/kg) resulted in significant increases in the activities of serum ALT, AST, GGT, and QO .
Metabolic Pathways
The metabolic pathways of Lamivudine Acid involve its phosphorylation to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) .
properties
IUPAC Name |
(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRVEZNDVLYQA-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173602-25-0 | |
| Record name | Lamivudine impurity A RS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



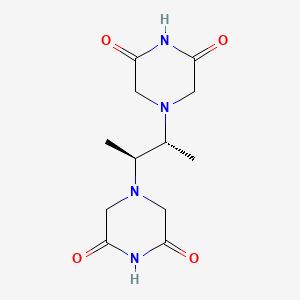

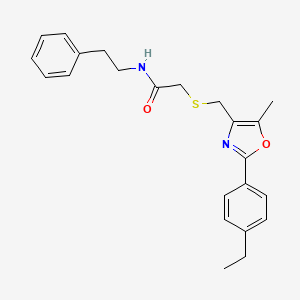
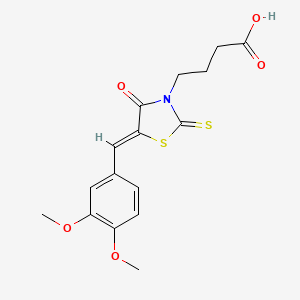
![2-Methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole](/img/structure/B1674366.png)
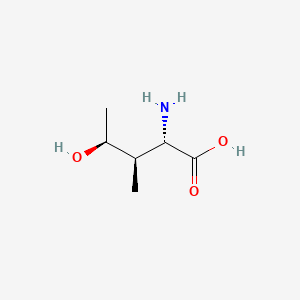
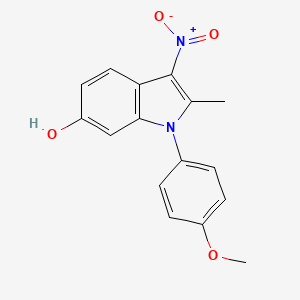
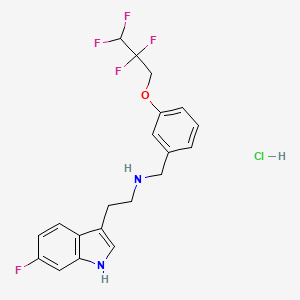
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B1674370.png)
![2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid](/img/structure/B1674371.png)
![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)

